molecular formula C16H12ClFN2O4 B2594815 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide CAS No. 899956-41-3

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide

Cat. No. B2594815
CAS RN: 899956-41-3
M. Wt: 350.73
InChI Key: DWNZQHSENHVXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide, also known as BDF-525, is a chemical compound that has gained interest in scientific research due to its potential use as a tool in studying the function of the cannabinoid receptor CB1.

Scientific Research Applications

Detection of Carcinogenic Lead

Background: Toxic metal ions, including lead (Pb²⁺), pose a significant environmental and health concern due to their presence in impure water, food, and soil. Pb²⁺ exposure can lead to various adverse effects, such as brain issues, cardiovascular problems, and reproductive disorders.

Research Findings: Researchers synthesized a noble ligand called (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) using a simple condensation method. The ligand was prepared by reacting benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The BDMMBSH derivatives were characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Crystal structures were analyzed using single crystal X-ray diffraction.

Application: The BDMMBSH compounds were employed as a sensitive and selective sensor for detecting carcinogenic lead ions (Pb²⁺). A thin layer of BDMMBSH was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻², a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM for Pb²⁺. The sensor was validated by selectively determining Pb²⁺ in spiked natural samples .

Anticancer Evaluation

Background: Indoles have shown promising anticancer activity against various cancer cell lines. Researchers aimed to design and evaluate novel compounds based on 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties.

Research Findings: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via Pd-catalyzed C-N cross-coupling. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antitumor Activity

Background: Researchers sought to explore the antitumor potential of novel compounds containing the N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines structure.

Research Findings: A series of these compounds (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of the tested compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .

Crystal Structure Analysis

Background: Understanding the crystal structure of organic compounds provides valuable insights into their properties and behavior.

Research Findings: The crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline (C15H13NO2) was determined using X-ray diffraction. This analysis contributes to our understanding of the compound’s molecular arrangement and interactions .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4/c17-11-6-10(2-3-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZQHSENHVXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.